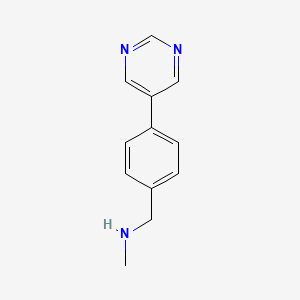

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKANTTBTKVSRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428137 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-85-4 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine

Established Synthetic Routes to N-methyl-N-(4-pyrimidin-5-yl)benzylamine

Established synthetic strategies for N-methyl-N-(4-pyrimidin-5-yl)benzylamine involve multi-step sequences that utilize well-known organic reactions. These routes are often convergent, preparing key intermediates that are then combined to form the final product.

Reductive Amination Strategies for N-methylbenzylamine Formation

Reductive amination is a cornerstone method for the formation of the N-methylbenzylamine core of the target molecule. chemicalbook.comwikipedia.org This reaction typically involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. mdma.ch

In the context of synthesizing N-methyl-N-(4-pyrimidin-5-yl)benzylamine, the key precursor is 4-(pyrimidin-5-yl)benzaldehyde. This aldehyde can be reacted with methylamine (B109427) in the presence of a suitable reducing agent to yield the desired product. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the aldehyde and other functional groups.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, especially under mildly acidic conditions (pH ~4-5) which favor imine formation. masterorganicchemistry.com

Table 1: Reagents and Conditions for Reductive Amination

| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Typical Conditions |

| 4-(Pyrimidin-5-yl)benzaldehyde | Methylamine (or its salt) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly acidic (e.g., acetic acid), Room temperature |

| 4-(Pyrimidin-5-yl)benzaldehyde | Methylamine (or its salt) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Room temperature |

| 4-(Pyrimidin-5-yl)benzaldehyde | Methylamine (or its salt) | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | Ethanol, Methanol | Elevated pressure and temperature |

Cross-Coupling Reactions for Pyrimidine-Benzyl Linkage Construction (e.g., Suzuki coupling for pyrimidine-substituted benzylamine (B48309) synthesis)

The crucial carbon-carbon bond between the pyrimidine (B1678525) and benzyl (B1604629) moieties is efficiently constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. mdpi.comorganic-synthesis.com This reaction involves the coupling of an organoboron compound with an organic halide or triflate.

For the synthesis of the key intermediate, 4-(pyrimidin-5-yl)benzaldehyde, a Suzuki coupling reaction can be performed between 5-bromopyrimidine and 4-formylphenylboronic acid. chemicalbook.com This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. chemicalbook.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent System | Temperature |

| 5-Bromopyrimidine | 4-Formylphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Toluene/Water or Dioxane/Water | 80-100 °C |

| 5-Chloropyrimidine | 4-Formylphenylboronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Potassium Phosphate (K₃PO₄) | Dioxane/Water | 90-110 °C |

Once 4-(pyrimidin-5-yl)benzaldehyde is synthesized, it can be converted to N-methyl-N-(4-pyrimidin-5-yl)benzylamine via the reductive amination strategy described previously.

Nucleophilic Substitution Approaches

An alternative strategy for the synthesis of N-methyl-N-(4-pyrimidin-5-yl)benzylamine involves a nucleophilic substitution reaction. This approach would typically start with a pyrimidine-substituted benzyl halide, such as 4-(pyrimidin-5-yl)benzyl bromide, which can be reacted with methylamine.

The synthesis of the benzyl bromide precursor could be achieved from 4-(pyrimidin-5-yl)toluene, which itself can be synthesized via a Suzuki coupling between 5-bromopyrimidine and 4-methylphenylboronic acid. The benzylic position of 4-(pyrimidin-5-yl)toluene can then be brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light).

The subsequent reaction of 4-(pyrimidin-5-yl)benzyl bromide with an excess of methylamine would proceed via an Sₙ2 mechanism to afford the final product. The use of excess methylamine helps to minimize the formation of the tertiary amine byproduct.

Table 3: Plausible Nucleophilic Substitution Route

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Suzuki Coupling | 5-Bromopyrimidine and 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Pyrimidin-5-yl)toluene |

| 2. Benzylic Bromination | 4-(Pyrimidin-5-yl)toluene | N-Bromosuccinimide (NBS), AIBN | 4-(Pyrimidin-5-yl)benzyl bromide |

| 3. Nucleophilic Substitution | 4-(Pyrimidin-5-yl)benzyl bromide | Methylamine (excess) | N-methyl-N-(4-pyrimidin-5-yl)benzylamine |

Advanced Synthetic Approaches and Chemo-Selective Transformations

More advanced synthetic methodologies aim to improve efficiency, selectivity, and sustainability. These approaches often employ sophisticated catalytic systems and focus on controlling stereochemistry and regiochemistry.

Stereoselective and Regioselective Synthesis

While N-methyl-N-(4-pyrimidin-5-yl)benzylamine itself is achiral, the principles of stereoselective synthesis become relevant if chiral centers are introduced into the molecule. For instance, if a substituted benzaldehyde or a chiral amine were used in the reductive amination, diastereomers could be formed.

Stereoselective reductive amination can be achieved using chiral catalysts or auxiliaries. rsc.orgnih.gov Chiral phosphoric acids have been shown to be effective organocatalysts for the enantioselective reductive amination of ketones. nih.gov Similarly, transition metal complexes bearing chiral ligands can catalyze asymmetric hydrogenations of imines.

Regioselectivity is a key consideration in the synthesis of more complex analogs. For example, in the Suzuki coupling, the choice of catalyst and reaction conditions can influence which position of a di- or tri-halogenated pyrimidine reacts.

Catalytic Methods in N-methyl-N-(4-pyrimidin-5-yl)benzylamine Synthesis

The development of more efficient and environmentally friendly catalytic systems is a major focus of modern organic synthesis. frontiersin.org In the context of synthesizing N-methyl-N-(4-pyrimidin-5-yl)benzylamine, catalytic methods can be applied to both the reductive amination and the cross-coupling steps.

For reductive amination, transition metal catalysts, such as those based on iridium, ruthenium, or nickel, can be used with hydrogen gas or other hydrogen sources like formic acid. frontiersin.orgkanto.co.jp These catalytic systems can operate under milder conditions and often exhibit high chemoselectivity.

Table 4: Catalytic Reductive Amination Systems

| Catalyst System | Hydrogen Source | Key Features |

| Iridium complexes (e.g., [Ir(Cp*)Cl₂]₂) | Formic acid or Ammonium formate | Mild reaction conditions, high yields. kanto.co.jp |

| Ruthenium complexes (e.g., RuCl₂(p-cymene)₂) | Dihydrogen (H₂) or Isopropanol | High activity and selectivity. |

| Nickel nanoparticles | Dihydrogen (H₂) | Heterogeneous catalyst, reusable. frontiersin.org |

In Suzuki-Miyaura coupling reactions, advancements in ligand design have led to highly active palladium catalysts that can facilitate couplings with less reactive aryl chlorides and at lower catalyst loadings. Buchwald and Hartwig have developed a range of phosphine ligands that are highly effective in these transformations.

Synthesis of Key Intermediates for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Derivatives

The synthesis of this compound and its derivatives relies on the strategic construction of key intermediates that form the core structural components of the final molecule. This process involves the separate synthesis and functionalization of the pyrimidine ring and the benzyl moiety, followed by their coupling and the introduction of the N-methylamine group.

Pyrimidine Ring Functionalization and Derivatization

A crucial step in the synthesis of this compound derivatives is the preparation of a functionalized pyrimidine ring that can undergo cross-coupling reactions. A common and effective strategy involves the synthesis of 5-halopyrimidines, particularly 5-bromopyrimidine, which serves as a versatile precursor.

The synthesis of 5-bromopyrimidine can be achieved through various methods. One established method involves the reaction of dibromodifuranone with formamide in the presence of a catalyst like boron trioxide at high temperatures. chemicalbook.com This process provides a direct route to the desired 5-brominated pyrimidine core. Alternative multi-step reaction sequences starting from materials like 5-bromo-2,4-dichloropyrimidine are also employed to generate a variety of 5-bromopyrimidine derivatives. nih.gov

Once synthesized, 5-bromopyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and a suitable coupling partner, typically a boronic acid or ester, which constitutes the benzyl precursor. The reactivity of 5-bromopyrimidine in these reactions provides a reliable method for constructing the central biaryl scaffold of the target molecule. chemicalbook.com

| Reagent 1 | Reagent 2 | Catalyst | Conditions | Product |

| Dibromodifuranone | Formamide | Boron trioxide | 180-185°C, 15 h | 5-Bromopyrimidine |

| 5-Bromo-2,4-dichloropyrimidine | Various reagents | - | Multi-step | 5-Bromopyrimidine derivatives |

This table summarizes common synthetic routes for 5-bromopyrimidine.

Benzyl Moiety Precursor Synthesis

The benzyl portion of the target molecule is typically introduced via a precursor that can be coupled with the functionalized pyrimidine ring. A key intermediate that combines both the pyrimidine and benzyl moieties is 4-(pyrimidin-5-yl)benzaldehyde. This intermediate is strategically important as the aldehyde group provides a direct handle for the subsequent introduction of the N-methylamine group through reductive amination.

The synthesis of 4-(pyrimidin-5-yl)benzaldehyde is efficiently accomplished using a Suzuki coupling reaction. chemicalbook.com In this procedure, 5-bromopyrimidine is reacted with 4-formylphenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. The reaction is typically carried out in a mixed solvent system, such as dimethoxyethane and water, under heating. chemicalbook.com This cross-coupling reaction is generally high-yielding and provides a straightforward route to the desired aldehyde intermediate. chemicalbook.com

Other precursors for the benzyl moiety can also be designed depending on the desired final derivative. For instance, substituted benzaldehydes can be employed to introduce various functional groups onto the benzyl ring. nih.govnih.gov

| Pyrimidine Substrate | Benzyl Precursor | Catalyst | Base | Solvent | Product | Yield |

| 5-Bromopyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Sodium Carbonate | Dimethoxyethane/Water | 4-(Pyrimidin-5-yl)benzaldehyde | 99% chemicalbook.com |

This table details the conditions for the Suzuki coupling reaction to synthesize the key benzyl moiety precursor.

N-Methylamine Precursor Design

Industrially, methylamines are produced by reacting methanol with ammonia over a catalyst at elevated temperatures. nih.gov This process yields a mixture of mono-, di-, and trimethylamine, which are then separated. nih.gov

For laboratory-scale synthesis, methylamine hydrochloride is often prepared first, as it is a stable, solid salt. A common laboratory method involves the reaction of formaldehyde with ammonium chloride. wikipedia.orgyoutube.com The free base methylamine can then be liberated from its hydrochloride salt by treatment with a strong base, such as sodium hydroxide. wikipedia.org

The introduction of the N-methyl group onto the benzyl core is typically achieved through reductive amination. In this reaction, the key intermediate, 4-(pyrimidin-5-yl)benzaldehyde, is reacted with methylamine to form a Schiff base or imine in situ. This imine is then reduced to the final secondary amine, this compound, using a suitable reducing agent like sodium borohydride. This final step completes the construction of the target molecule.

| Method | Reactants | Key Features |

| Industrial Production | Methanol, Ammonia | Catalytic, high temperature; produces a mixture of methylamines. nih.gov |

| Laboratory Synthesis (Hofmann Rearrangement) | Acetamide, Bromine | Classic method for amine synthesis. wikipedia.org |

| Laboratory Synthesis (from Formaldehyde) | Formaldehyde, Ammonium Chloride | Convenient method to produce methylamine hydrochloride. wikipedia.orgyoutube.com |

This table outlines common methods for the preparation of methylamine.

Molecular Design and Advanced Structural Analysis of N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine and Its Analogues

High-Resolution Spectroscopic Characterization Techniques

A suite of high-resolution spectroscopic methods is indispensable for the unambiguous identification and structural confirmation of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. These techniques provide detailed information on the connectivity of atoms, the molecular formula, and the presence of specific functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The pyrimidine (B1678525) ring protons are expected to appear in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The protons of the benzyl (B1604629) group's aromatic ring would likely resonate in the range of δ 7.2 to 7.8 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected around δ 3.5-4.0 ppm, while the N-methyl protons (CH₃) would appear further upfield, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the range of δ 140-160 ppm. The aromatic carbons of the benzyl group would typically appear between δ 125 and 140 ppm. The benzylic methylene carbon is anticipated around δ 50-60 ppm, and the N-methyl carbon would be found in the upfield region, approximately at δ 35-45 ppm mdpi.com.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment nih.gov.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine Protons | 8.5 - 9.5 | 140 - 160 |

| Benzyl Aromatic Protons | 7.2 - 7.8 | 125 - 140 |

| Benzylic Methylene Protons (CH₂) | 3.5 - 4.0 | 50 - 60 |

| N-Methyl Protons (CH₃) | 2.2 - 2.5 | 35 - 45 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₃N₃), the exact mass would be calculated and compared with the experimentally measured value. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for analysis acs.orgmdpi.com. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies nih.gov.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would likely appear between 2800 and 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and benzene rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the amine group would typically be observed in the 1000-1350 cm⁻¹ range nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. The pyrimidine ring vibrations would also be observable. The specific frequencies and intensities of the Raman bands can aid in the detailed analysis of the molecular structure and symmetry mdpi.com.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| C=N / C=C Stretch (Aromatic) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 | 1000 - 1350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the literature, analysis of related pyrimidine derivatives provides valuable insights into the expected solid-state conformation nih.govresearchgate.netcardiff.ac.uk.

Conformational Analysis and Stereochemical Implications

The biological activity of a molecule is often intrinsically linked to its preferred conformation. This compound possesses several rotatable bonds, leading to a degree of conformational flexibility. The key torsion angles to consider are those around the C(benzyl)-C(aryl) bond and the C(benzyl)-N bond.

Computational modeling, in conjunction with experimental data from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, can be used to explore the conformational landscape of the molecule. The relative orientation of the pyrimidine and benzyl rings, as well as the orientation of the N-methyl group, will be influenced by steric and electronic factors. The lone pair of electrons on the nitrogen atom will also play a role in determining the local geometry and reactivity. As this compound is achiral, there are no stereochemical implications in terms of enantiomers or diastereomers. However, understanding its conformational preferences is crucial for designing analogues with specific three-dimensional shapes to optimize interactions with biological targets.

Structure Activity Relationship Sar Studies of N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

Based on the SAR data from analogous series, a putative pharmacophore model for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine derivatives can be proposed. The essential features for biological activity appear to be:

A substituted benzyl (B1604629) moiety: This aromatic ring system and its connection to the pyrimidine (B1678525) core are critical for activity. The substitution pattern on the benzyl ring can significantly modulate potency.

A secondary amine linker: The N-methylamine group serves as a flexible linker, and the presence of the methyl group appears to be important for target interaction.

These three components—the pyrimidine ring, the benzyl group, and the N-methylamine linker—constitute the fundamental pharmacophoric triad for this class of compounds.

Impact of Pyrimidine Ring Substitutions on Activity Profile

Modifications to the pyrimidine ring of N-benzyl-2-phenylpyrimidin-4-amine analogues have a profound impact on their inhibitory activity. The substitution pattern on this heterocyclic core is a key determinant of potency.

Introduction of a methyl group at the 5-position of the pyrimidine ring has been shown to be particularly beneficial. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the addition of a 5-methyl group led to a significant increase in potency. This suggests that the 5-position is a critical point for substitution, potentially interacting with a specific pocket in the target protein.

The nature of the substituent at other positions also influences activity. While a simple pyrimidine core can be tolerated, the introduction of various functional groups can fine-tune the biological response. The following table summarizes the effects of different substitutions on the pyrimidine ring on the half-maximal inhibitory concentration (IC50) for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives.

| Compound ID | Pyrimidine Ring Substitution | IC50 (nM) |

| 37 | Unsubstituted | 130 |

| 38 | 5-Methyl | 70 |

| 39 | 6-Methyl | 210 |

| 40 | 5,6-Dimethyl | 120 |

| 45 | Cyclopentyl-fused | 160 |

| 49 | 5-Methoxy | 70 |

| 50 | 5-Fluoro | 110 |

| 51 | 5-Amino | 310 |

| 52 | 5-Dimethylamino | 190 |

| 53 | 5-Methylthio | 110 |

Data extrapolated from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Influence of Benzyl Moiety Substitutions on Biological Response

Substitutions on the benzyl moiety of N-benzyl-2-phenylpyrimidin-4-amine analogues also play a crucial role in determining their biological activity. The electronic and steric properties of the substituents can significantly alter the interaction with the target.

Studies have shown that substitution at the 4-position of the benzyl ring is generally well-tolerated. A variety of groups, including phenyl and pyridyl rings, can be introduced at this position, leading to compounds with potent activity. For example, the introduction of a 3-pyridyl or 4-pyridyl group at the 4-position of the benzylamine (B48309) resulted in compounds with low micromolar to high nanomolar potency.

The following table illustrates the impact of different substituents on the benzyl moiety on the IC50 values for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives.

| Compound ID | Benzyl Moiety Substitution | IC50 (µM) |

| 12 | 4-Phenyl | 3.7 |

| 16 | 4-(4-Pyridyl) | 1.9 |

| 17 | 4-(3-Pyridyl) | 1.1 |

Data extrapolated from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Effects of N-Methylamine Substitutions on Target Interaction

The N-methylamine linker is a key component of the pharmacophore, and modifications to this group can influence target binding. While extensive data on a wide range of substitutions for the methyl group in this compound itself is limited, studies on related compounds highlight the importance of the nitrogen and its substitution pattern.

In the broader class of pyrimidine-4-amine derivatives, the nature of the substituent on the amine nitrogen is critical for activity. The presence of a small alkyl group, such as a methyl group, is often favored. Complete removal of the N-alkyl group or replacement with a larger, bulkier group can lead to a decrease or loss of activity. This suggests that the N-methyl group may be involved in a specific interaction within the binding site or helps to maintain an optimal conformation of the molecule for binding.

Rational Design Principles Based on SAR Insights

The structure-activity relationship data gathered from this compound analogues provides several key principles for the rational design of new, potentially more potent and selective compounds:

Optimization of the 5-position of the pyrimidine ring: The consistent increase in potency observed with a 5-methyl or 5-methoxy substitution suggests that this position is a prime target for further optimization. Exploring a variety of small, electron-donating or lipophilic groups at this position could lead to enhanced activity.

Exploration of diverse substituents on the benzyl ring: The tolerance for various aromatic and heteroaromatic groups at the 4-position of the benzyl moiety indicates that this region can be modified to improve properties such as solubility, metabolic stability, and target selectivity.

Maintenance of the N-methylamine linker: The N-methyl group appears to be important for activity. While minor modifications might be tolerated, significant changes to this group should be approached with caution.

Conformational constraint: Introducing conformational rigidity into the molecule, for example, by cyclizing the N-methylbenzylamine portion, could lock the molecule into a more favorable binding conformation and potentially increase potency and selectivity.

By applying these rational design principles, it is possible to systematically modify the this compound scaffold to develop new chemical entities with improved pharmacological profiles.

Computational Chemistry and in Silico Approaches for N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy state of the molecule. For N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, DFT calculations would elucidate the spatial arrangement of its constituent atoms, providing a precise three-dimensional structure.

DFT studies on pyrimidine (B1678525) derivatives often utilize functionals like B3LYP to achieve a balance between accuracy and computational cost. irjweb.comsamipubco.comnih.gov These studies are foundational for all other computational analyses, as an accurate molecular structure is a prerequisite for reliable predictions of molecular properties and interactions. The resulting geometric parameters are essential for understanding the molecule's steric profile.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: This data is representative and intended to illustrate the output of a DFT calculation.)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C(benzyl)-C(pyrimidine) | 1.49 Å |

| C(benzyl)-C(amine) | 1.51 Å | |

| N(amine)-C(methyl) | 1.45 Å | |

| N1(pyrimidine)-C2 | 1.34 Å | |

| C5(pyrimidine)-C4 | 1.39 Å | |

| Bond Angle | C-C-C (benzyl ring) | 120.0 ° |

| C(benzyl)-N(amine)-C(methyl) | 118.5 ° | |

| N1-C2-N3 (pyrimidine ring) | 128.0 ° |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO, which is the outermost orbital containing electrons, acts as an electron donor. The LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis would identify the regions of the molecule most likely to participate in electron transfer processes. The pyrimidine ring is often a key site for such electronic activity in related molecules. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This data is representative and intended to illustrate the output of a HOMO-LUMO analysis.)

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.15 eV | Electron-donating capability |

| LUMO Energy | -1.25 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.90 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the pyrimidine ring due to their high electronegativity. irjweb.com Conversely, the hydrogen atoms of the methyl and benzyl (B1604629) groups would exhibit positive potential. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a specific protein target. mdpi.com This technique is central to drug discovery, as it helps identify potential drug candidates by estimating the strength of the ligand-target interaction, commonly expressed as a binding energy or docking score. ekb.eg

Given that this compound is a fragment molecule used in drug discovery, docking simulations would be performed to screen it against a variety of biological targets, such as protein kinases, where pyrimidine scaffolds are common. targetmol.comtargetmol.cn The simulation places the ligand into the binding site of the protein in multiple conformations and scores each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. researchgate.net The results can guide the design of more potent derivatives by suggesting modifications that enhance binding affinity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| CDK2 (e.g., 1HCK) | -7.5 | LEU83, GLU81 | Hydrogen Bond, Hydrophobic |

| EGFR (e.g., 2J6M) | -8.1 | MET793, LYS745 | Hydrogen Bond, Pi-Alkyl |

| VEGFR2 (e.g., 4ASD) | -7.9 | CYS919, ASP1046 | Hydrogen Bond, Pi-Sulfur |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions and conformational changes that occur. researchgate.net

For a promising docking pose of this compound with a target protein, an MD simulation would be run to verify that the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the course of the simulation suggests that the binding pose is stable. This step is crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. chemrxiv.org

In a QSAR study, this compound could serve as a core scaffold. A library of its analogs would be created by introducing various substituents. For each analog, a set of molecular descriptors (e.g., physicochemical, electronic, topological) is calculated. These descriptors are then correlated with experimentally measured biological activity (e.g., IC50) using statistical methods to build a predictive model. nih.gov The resulting QSAR equation highlights which molecular properties are most influential in determining the compound's activity.

Table 4: Illustrative Data for a QSAR Model Based on an this compound Scaffold (Note: This data is hypothetical, representing a small dataset for building a QSAR model.)

| Compound | R-Group (on Benzyl Ring) | LogP (Descriptor) | Molecular Weight (Descriptor) | Experimental IC50 (nM) |

| Parent | -H | 2.5 | 211.26 | 150 |

| Analog 1 | -Cl | 3.1 | 245.71 | 95 |

| Analog 2 | -OCH3 | 2.4 | 241.29 | 120 |

| Analog 3 | -F | 2.6 | 229.25 | 115 |

Virtual Screening for Identification of Novel this compound Analogues

In the quest for novel therapeutic agents, computational chemistry and in silico approaches have become indispensable tools for the rapid and cost-effective identification of promising lead compounds. Virtual screening, in particular, stands out as a powerful technique to explore vast chemical libraries and prioritize molecules for further experimental validation. For a scaffold such as this compound, which presents a key fragment for potential kinase inhibition, virtual screening can be instrumental in identifying analogues with enhanced potency and selectivity.

The general workflow for a virtual screening campaign to identify novel analogues of this compound would typically commence with the preparation of a high-quality 3D structure of the target protein. Given the prevalence of the pyrimidine core in kinase inhibitors, a relevant kinase, such as one implicated in neurodegenerative diseases or cancer, could be selected as the target. acs.org The binding site would then be defined, often centered on the location of a co-crystallized ligand or identified through pocket-finding algorithms.

Subsequently, a large and diverse chemical library, such as the ZINC database or Enamine REAL database, would be prepared for screening. This preparation involves generating 3D conformers for each molecule and assigning appropriate chemical properties. The screening process itself is predominantly carried out using molecular docking programs like AutoDock Vina or Glide. nih.govresearchgate.net These programs predict the binding mode and affinity of each molecule within the target's active site.

The output of the docking simulation is a ranked list of compounds based on their predicted binding energy or docking score. nih.govremedypublications.com The top-ranking compounds are then subjected to further analysis. This post-docking analysis often involves visual inspection of the binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues in the binding pocket. For pyrimidine-based kinase inhibitors, interactions with the hinge region of the kinase are particularly crucial for potent inhibition. acs.org

A hypothetical virtual screening study targeting a kinase could identify a series of this compound analogues with promising in silico profiles. The results of such a study can be summarized in a data table, as illustrated below.

| Analogue ID | Structural Modification | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VS-NMNPBA-001 | Addition of a hydroxyl group to the benzyl ring | -8.5 | -9.2 | Hinge residue, Catalytic lysine |

| VS-NMNPBA-002 | Replacement of pyrimidine with a quinazoline (B50416) core | -9.1 | -9.8 | Hinge residue, Gatekeeper residue |

| VS-NMNPBA-003 | Methyl substitution on the pyrimidine ring | -8.2 | -8.9 | Hinge residue |

| VS-NMNPBA-004 | Introduction of a trifluoromethyl group on the benzyl ring | -9.5 | -10.3 | Hinge residue, Hydrophobic pocket |

| VS-NMNPBA-005 | Bioisosteric replacement of the methylamino group with a cyclopropylamine | -8.8 | -9.5 | Hinge residue, DFG motif |

The identified virtual "hits" from this screening process would then be prioritized for chemical synthesis and in vitro biological evaluation to confirm their activity. This iterative cycle of in silico screening and experimental validation is a cornerstone of modern fragment-based drug discovery. computabio.comnih.gov By leveraging computational approaches, the search for novel and effective analogues of this compound can be significantly accelerated, leading to the faster development of new therapeutic candidates.

Research on Derivatives and Analogues of N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine

Design and Synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Analogues with Modified Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a key structural feature of this compound, and its modification can significantly impact biological activity. Researchers have investigated various alterations to this heterocyclic core to probe the structure-activity relationships (SAR).

One common strategy involves the introduction of substituents onto the pyrimidine ring. For instance, the addition of a methyl group at the 5-position of a similar pyrimidine scaffold resulted in a twofold increase in potency in one study. acs.org Conversely, moving the methyl group to the 6-position led to a threefold decrease in potency, highlighting the sensitivity of the molecule's activity to the substitution pattern. acs.org The synthesis of such analogues typically involves starting with a appropriately substituted dichloropyrimidine, which is then sequentially reacted with the benzylamine (B48309) component and other desired moieties. acs.org

Another approach to modifying the pyrimidine scaffold is its replacement with other heteroaromatic systems. While a direct replacement of the pyrimidine in this compound is not extensively documented in the provided literature, studies on related compounds have shown that other scaffolds, such as furanopyrimidines, can be well-tolerated and even enhance potency. acs.org The synthesis of these analogues would necessitate a different starting material, for example, a 4-amino-5-methylfuro[2,3-d]pyrimidine, which can then be coupled with the appropriate benzyl (B1604629) component. nih.gov

The table below summarizes the impact of various pyrimidine modifications on the activity of related compounds, providing a predictive framework for the design of novel this compound analogues.

| Modification | Position | Observed Effect on Potency | Reference |

| Methylation | 5-position | ~2-fold increase | acs.org |

| Methylation | 6-position | ~3-fold decrease | acs.org |

| Dimethylation | 5,6-positions | Well-tolerated | acs.org |

| Cyclopentyl fusion | 5,6-positions | Well-tolerated | acs.org |

| Furanopyrimidine | Scaffold replacement | Good potency | acs.org |

Synthesis and Evaluation of Benzyl Ring-Modified Derivatives

The benzyl ring of this compound offers another avenue for structural modification to improve biological activity and physicochemical properties. Substitutions on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

Research on analogous structures has demonstrated that substitution at the 4-position of the benzyl ring is generally well-tolerated. acs.org For example, the introduction of a phenyl group at this position resulted in comparable activity to the unsubstituted analogue. acs.org Further exploration with different aromatic systems, such as 3-pyridyl and 4-pyridyl groups, led to an enhancement in potency. acs.org

The synthesis of these benzyl ring-modified derivatives can be achieved by utilizing commercially available or synthetically prepared substituted benzylamines in the coupling reaction with the pyrimidine core. acs.org For instance, (4-(pyridin-3-yl)phenyl)methanamine can be reacted with a dichloropyrimidine intermediate to yield the desired analogue. acs.org

The following table presents a summary of the effects of various benzyl ring modifications on the activity of related compounds.

| Modification | Position | Observed Effect on Potency | Reference |

| Phenyl | 4-position | Comparable to unsubstituted | acs.org |

| 3-Pyridyl | 4-position | Increased potency | acs.org |

| 4-Pyridyl | 4-position | Increased potency | acs.org |

| Methyl | 4-position | Good activity | pensoft.netresearchgate.net |

| Methoxy | 4-position | Good activity | pensoft.netresearchgate.net |

| Fluoro | 4-position | Maintained activity | pensoft.net |

| 3,4-Dichloro | 3,4-positions | Maintained activity | pensoft.net |

Exploration of Bioisosteric Replacements in this compound Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. cambridgemedchemconsulting.com This approach can be used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. cambridgemedchemconsulting.com

For the pyrimidine ring, a common bioisosteric replacement is another five- or six-membered heteroaromatic ring. For example, a pyridine (B92270) or a thiophene (B33073) ring could be considered. cambridgemedchemconsulting.com The choice of bioisostere will depend on the desired electronic and steric properties.

The benzyl group can also be subjected to bioisosteric replacement. Saturated ring systems, such as bicyclo[1.1.1]pentane, have been successfully used as phenyl ring bioisosteres, leading to improved physicochemical properties like increased water solubility and metabolic stability. enamine.net

The nitrogen atom of the methylamine (B109427) linker could potentially be replaced with other atoms or groups. For instance, an oxygen atom would create an ether linkage, while a methylene (B1212753) group would result in an ethyl linkage. These changes would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisostere(s) | Potential Impact | Reference |

| Pyrimidine | Pyridine, Thiophene, Triazole | Altered electronic properties and target interactions | cambridgemedchemconsulting.comnih.gov |

| Phenyl | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Improved physicochemical properties | enamine.net |

| Methylamino | Ether, Methylene | Altered polarity and hydrogen bonding | cambridgemedchemconsulting.com |

Development of Hybrid Molecules Incorporating this compound Moiety with Other Pharmacophores

Hybrid molecules are created by combining two or more pharmacophores into a single molecule. This strategy can lead to compounds with dual or synergistic biological activities. The this compound scaffold can serve as a foundation for the development of such hybrid molecules.

While specific examples of hybrid molecules derived from this compound are not detailed in the provided search results, the general principle of creating hybrid molecules is a well-established approach in medicinal chemistry. The synthesis of such molecules would involve developing a synthetic route that allows for the covalent linkage of the two pharmacophores without compromising their individual activities.

Emerging Research Directions and Future Perspectives for N Methyl N 4 Pyrimidin 5 Ylbenzyl Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of novel therapeutic agents. nih.gov For a compound such as N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, AI and ML can be leveraged in several key areas. Generative models can be employed to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. rsc.org These models can explore vast chemical spaces to propose new molecules based on desired properties.

Table 1: Applications of AI/ML in this compound Research

| Application | Description | Potential Impact |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of lead compounds with improved efficacy and safety. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Cost-effective and rapid identification of promising candidates for further testing. |

| Property Prediction | Prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage failures. |

| Synthesis Planning | AI-driven retrosynthesis to devise efficient synthetic routes. | Streamlined and more sustainable chemical synthesis of target compounds. preprints.org |

Development of Advanced Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development into a therapeutic agent. For this compound, a variety of advanced methodologies can be employed to elucidate its molecular interactions and downstream effects. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the binding of the compound to its biological target.

Furthermore, chemical proteomics approaches can be utilized to identify the protein targets of this compound within a complex biological system. This can be achieved through the use of affinity-based probes or by observing changes in protein expression or post-translational modifications upon treatment with the compound.

Discovery of Unconventional Biological Activities and Targets

The pyrimidine (B1678525) scaffold is known for its versatility and has been incorporated into drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com While the primary biological target of this compound is yet to be determined, there is significant potential for the discovery of unconventional biological activities. For instance, pyrimidine derivatives have been investigated as inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. nih.gov

High-throughput screening campaigns against a diverse panel of biological targets could reveal unexpected activities for this compound. Furthermore, phenotypic screening approaches, which assess the effect of a compound on cellular or organismal phenotypes, could uncover novel therapeutic applications without prior knowledge of the molecular target.

Design of this compound-based Chemical Probes

Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The development of this compound-based chemical probes could significantly advance our understanding of its biological targets and pathways. These probes can be designed to incorporate a variety of functional groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, to enable visualization, purification, or covalent labeling of the target molecule. Pyrimidine nucleoside analogues have been successfully used as chemical probes to assess the replication of intracellular parasites. plos.org

Table 2: Types of Chemical Probes and Their Applications

| Probe Type | Functional Group | Application |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of the subcellular localization of the target protein. |

| Affinity Probe | Biotin | Purification of the target protein for identification and further characterization. |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling of the target protein upon photoactivation. |

Collaborative Research Opportunities Across Disciplines

The successful development of a novel therapeutic agent requires a multidisciplinary approach, involving collaboration between chemists, biologists, pharmacologists, and clinicians. The study of this compound presents numerous opportunities for such collaborative research. Medicinal chemists can focus on the synthesis and optimization of derivatives, while biologists can investigate their mechanism of action and efficacy in disease models.

Furthermore, collaborations with computational scientists can facilitate the use of AI and ML for compound design and data analysis. Partnerships with structural biologists can provide insights into the molecular interactions between the compound and its target. Ultimately, a collaborative effort will be essential to unlock the full therapeutic potential of this compound and its analogues.

常见问题

Q. How do polymorphic forms impact physicochemical properties, and what techniques characterize these variations?

- Methodological Answer : Polymorphs exhibit differences in solubility (e.g., Form I vs. Form II in ). Techniques include:

- Thermal Analysis : DSC to identify melting points and enthalpies.

- Vibrational Spectroscopy : FT-IR (C–N stretches at ~1600 cm⁻¹) and Raman.

- Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。